Antitumor agent-55

Description

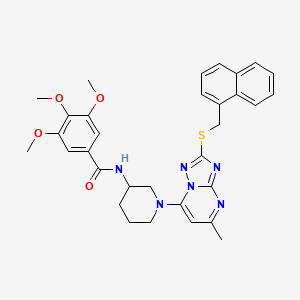

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C32H34N6O4S |

|---|---|

Molecular Weight |

598.7 g/mol |

IUPAC Name |

3,4,5-trimethoxy-N-[1-[5-methyl-2-(naphthalen-1-ylmethylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]piperidin-3-yl]benzamide |

InChI |

InChI=1S/C32H34N6O4S/c1-20-15-28(38-31(33-20)35-32(36-38)43-19-22-11-7-10-21-9-5-6-13-25(21)22)37-14-8-12-24(18-37)34-30(39)23-16-26(40-2)29(42-4)27(17-23)41-3/h5-7,9-11,13,15-17,24H,8,12,14,18-19H2,1-4H3,(H,34,39) |

InChI Key |

QDVCZPRTGHJWFT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC2=NC(=NN2C(=C1)N3CCCC(C3)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC)SCC5=CC=CC6=CC=CC=C65 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Paclitaxel

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: "Antitumor agent-55" is a placeholder name. This document uses Paclitaxel, a well-documented antitumor agent, as a model to fulfill the structural and content requirements of the prompt.

Executive Summary

Paclitaxel is a potent chemotherapeutic agent widely utilized in the treatment of various solid tumors, including ovarian, breast, and lung cancers.[1][] Its primary mechanism of action involves the disruption of normal microtubule dynamics, which are critical for cell division and other essential cellular functions.[3][4] Paclitaxel binds to the β-tubulin subunit of microtubules, promoting their assembly from tubulin dimers and stabilizing them by preventing depolymerization.[1][4][5] This action leads to the formation of highly stable, nonfunctional microtubules, causing cell cycle arrest at the G2/M phase and ultimately inducing programmed cell death, or apoptosis, in rapidly dividing cancer cells.[1][6]

Core Mechanism of Action: Microtubule Stabilization

The hallmark of Paclitaxel's antitumor activity is its unique ability to stabilize microtubules.[4] Unlike other agents like colchicine that inhibit microtubule assembly, Paclitaxel enhances polymerization and prevents the disassembly of microtubules.[3]

-

Binding to β-Tubulin: Paclitaxel binds to a pocket on the β-tubulin subunit of the tubulin heterodimer.[1][3][4] This binding site is located on the inner surface of the microtubule.[5][7]

-

Promotion of Assembly: The binding of Paclitaxel promotes the assembly of tubulin dimers into microtubules.[1][8]

-

Inhibition of Depolymerization: Crucially, Paclitaxel stabilizes the microtubule polymer, protecting it from disassembly.[3] This disrupts the dynamic instability—the stochastic switching between periods of growth and shortening—that is essential for the proper function of the mitotic spindle during cell division.[3][9]

-

Formation of Abnormal Structures: This stabilization results in the formation of abnormal microtubule structures, such as "bundles" of microtubules and multiple asters during mitosis.[1] The consequence is a dysfunctional mitotic spindle, which cannot properly segregate chromosomes.[3]

-

Mitotic Arrest: The inability of the cell to form a functional mitotic spindle and align chromosomes correctly triggers the mitotic checkpoint (also known as the spindle assembly checkpoint), leading to a prolonged arrest of the cell cycle in the G2/M phase.[1][3][6]

Caption: Core mechanism of Paclitaxel binding and microtubule stabilization.

Downstream Signaling Pathways and Apoptosis Induction

The sustained mitotic arrest induced by Paclitaxel is a critical stress signal that activates multiple downstream pathways, culminating in apoptosis.[10][11][12]

-

c-Jun N-terminal Kinase (JNK) Pathway: The JNK/SAPK pathway is a key mediator of Paclitaxel-induced apoptosis.[1] Prolonged mitotic stress leads to the activation of this pathway, which in turn can phosphorylate and regulate the activity of proteins in the Bcl-2 family.[10]

-

PI3K/Akt Pathway: Paclitaxel has been shown to suppress the PI3K/Akt signaling pathway in some cancer cells.[13][14] This pathway is a major promoter of cell survival, and its inhibition contributes to the pro-apoptotic effect of Paclitaxel.[13]

-

MAPK Pathway: In addition to the JNK pathway, other mitogen-activated protein kinase (MAPK) pathways can be activated by Paclitaxel treatment, contributing to the induction of apoptosis.[14]

-

TAK1-JNK Activation: Research indicates that Paclitaxel can induce apoptosis through the Transforming growth factor-beta-activated kinase 1 (TAK1)–JNK activation pathway.[10] Activated TAK1 phosphorylates and activates JNK, which then promotes apoptosis, partly by inhibiting anti-apoptotic proteins like Bcl-xL.[10]

-

Bcl-2 Family Regulation: The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins is critical for determining cell fate. Paclitaxel treatment can lead to the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins, tipping the balance towards cell death.[7][14]

Caption: Downstream signaling pathways activated by Paclitaxel-induced mitotic arrest.

Quantitative Data: In Vitro Efficacy

The cytotoxic efficacy of Paclitaxel is commonly quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of a cell population. These values vary significantly across different cancer cell lines.

| Cell Line | Cancer Type | IC50 Value | Source(s) |

| MCF-7 | Breast Cancer | 3.5 µM | [15] |

| MDA-MB-231 | Breast Cancer | 0.3 µM | [15] |

| SKBR3 | Breast Cancer | 4 µM | [15] |

| BT-474 | Breast Cancer | 19 nM | [15] |

| A549 | Lung Cancer | 8.2 µg/mL (48h) | [16] |

| HeLa | Cervical Cancer | 4.8 µg/mL (48h) | [16] |

| 4T1 | Murine Breast Cancer | ~3.78 µM (48h) | [17] |

Experimental Protocols

Tubulin Polymerization Assay

This biochemical assay directly measures the effect of a compound on the polymerization of purified tubulin in vitro.

Objective: To determine if Paclitaxel enhances the rate and extent of tubulin polymerization.

Methodology:

-

Reagent Preparation:

-

Prepare a tubulin stock solution (e.g., 2 mg/mL purified porcine brain tubulin) in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA).[18][19] Keep on ice.

-

Prepare a GTP stock solution (e.g., 10 mM). Polymerization is GTP-dependent.[20]

-

Prepare Paclitaxel and control compounds at desired concentrations.

-

-

Assay Setup:

-

The assay is typically performed in a 96-well or 384-well plate format.[19][20]

-

To each well, add the assay buffer, GTP (to a final concentration of 1 mM), and a polymerization enhancer like glycerol (e.g., 10% final concentration).[18][20]

-

Add the test compound (Paclitaxel), positive control (e.g., another stabilizer), negative control (e.g., a destabilizer like nocodazole), and vehicle control (DMSO).[21]

-

-

Initiation and Measurement:

-

Warm the plate to 37°C in a plate reader.

-

Initiate the polymerization reaction by adding the cold tubulin solution to each well.[20]

-

Immediately begin monitoring the change in absorbance at 340 nm over time (e.g., every minute for 60 minutes).[20] The scattering of light is proportional to the mass of microtubule polymer formed.[20]

-

Alternatively, a fluorescent reporter that binds to microtubules can be used to monitor polymerization via fluorescence intensity.[18]

-

-

Data Analysis:

-

Plot absorbance (or fluorescence) versus time.

-

Compare the polymerization curves of Paclitaxel-treated samples to controls. An increase in the Vmax (initial rate) and the final plateau of the curve indicates promotion of polymerization.[20]

-

Cell Cycle Analysis by Flow Cytometry

This cell-based assay is used to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, G2/M) following drug treatment.

Objective: To confirm that Paclitaxel induces G2/M phase arrest in cancer cells.

Methodology:

-

Cell Culture and Treatment:

-

Seed cancer cells (e.g., HeLa, MCF-7) in culture plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of Paclitaxel and a vehicle control for a specified duration (e.g., 24 or 48 hours).[22]

-

-

Cell Harvesting and Fixation:

-

Harvest the cells by trypsinization and collect them by centrifugation (e.g., 200 x g, 5 min).[23]

-

Wash the cell pellet with ice-cold Phosphate Buffered Saline (PBS).[23]

-

Fix the cells by resuspending the pellet and slowly adding it dropwise to ice-cold 70% ethanol while gently vortexing. This permeabilizes the cells and preserves their DNA.[23][24]

-

Incubate the cells in ethanol for at least 2 hours at 4°C (overnight is often preferred).[23]

-

-

Staining:

-

Centrifuge the fixed cells to remove the ethanol.

-

Wash the cells with PBS.[23]

-

Resuspend the cell pellet in a staining solution containing a DNA-intercalating fluorescent dye, such as Propidium Iodide (PI).[23][24]

-

The staining solution must also contain RNase A to digest cellular RNA, ensuring that PI only stains DNA.[23][24]

-

Incubate at room temperature or 37°C, protected from light.[23]

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells on a flow cytometer.

-

The fluorescence intensity of the PI signal is directly proportional to the amount of DNA in each cell.

-

Generate a histogram of DNA content. Cells in G0/G1 will have 2N DNA content, cells in G2/M will have 4N DNA content, and cells in S phase will have an intermediate amount.[25]

-

-

Data Analysis:

Caption: A typical experimental workflow for evaluating Paclitaxel's effects in vitro.

References

- 1. droracle.ai [droracle.ai]

- 3. Paclitaxel - Wikipedia [en.wikipedia.org]

- 4. What is the mechanism of Paclitaxel? [synapse.patsnap.com]

- 5. Paclitaxel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Paclitaxel-induced microtubule stabilization causes mitotic block and apoptotic-like cell death in a paclitaxel-sensitive strain of Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 7. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]

- 8. Structural insight into the stabilization of microtubules by taxanes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. molbiolcell.org [molbiolcell.org]

- 10. Paclitaxel induces apoptosis through the TAK1–JNK activation pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. [Paclitaxel induced apoptotic genes and pathways alterations: a review] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Possible mechanisms of paclitaxel-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Paclitaxel suppresses proliferation and induces apoptosis through regulation of ROS and the AKT/MAPK signaling pathway in canine mammary gland tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Therapeutic Efficacy and Biodistribution of Paclitaxel-Bound Amphiphilic Cyclodextrin Nanoparticles: Analyses in 3D Tumor Culture and Tumor-Bearing Animals In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 19. benthamopen.com [benthamopen.com]

- 20. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 21. researchgate.net [researchgate.net]

- 22. Cytotoxicity and cell-cycle effects of paclitaxel when used as a single agent and in combination with ionizing radiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 24. cancer.wisc.edu [cancer.wisc.edu]

- 25. Prediction of paclitaxel sensitivity by CDK1 and CDK2 activity in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

Unmasking the Target: A Technical Guide to the Identification and Validation of the Molecular Target of Antitumor Agent-55

For Immediate Release

A Comprehensive Whitepaper for Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide outlines a strategic and multi-faceted approach to the identification and validation of the molecular target of the promising, yet enigmatic, Antitumor agent-55 (also known as compound 5q). This potent compound has demonstrated significant anti-proliferative and pro-apoptotic effects in various cancer cell lines, particularly in PC3 prostate cancer cells. However, its direct molecular target remains to be elucidated. This document provides a detailed roadmap of experimental strategies and protocols to unravel its mechanism of action, a critical step in its journey toward clinical application.

Introduction to this compound

This compound has emerged as a compound of interest due to its potent and selective anticancer activity. It effectively inhibits the proliferation of PC3 prostate cancer cells with an IC50 of 0.91 μM and also shows inhibitory effects against MCF-7 (breast cancer), MGC-803 (gastric cancer), and PC9 (lung cancer) cell lines[1]. Mechanistic studies have revealed that this compound induces G1/S phase cell cycle arrest and apoptosis in PC3 cells. This is accompanied by an increase in the expression of the cell cycle inhibitor p27 and the accumulation of reactive oxygen species (ROS)[1]. Furthermore, the compound modulates the expression of key apoptosis-related proteins, including the upregulation of Bax and p53, and the downregulation of Bcl-2, leading to the activation of caspases 3 and 9 and subsequent PARP cleavage[1]. Despite these valuable insights into its cellular effects, the direct molecular target that initiates this cascade of events is unknown. Identifying this target is paramount for understanding its precise mechanism of action, predicting potential off-target effects, and developing biomarkers for patient stratification.

Quantitative Data Summary

The following table summarizes the currently available quantitative data on the biological activity of this compound.

| Parameter | Cell Line | Value | Reference |

| IC50 | PC3 (Prostate Cancer) | 0.91 ± 0.31 μM | [1] |

| MCF-7 (Breast Cancer) | 11.54 ± 0.18 μM | [1] | |

| MGC-803 (Gastric Cancer) | 8.21 ± 0.50 μM | [1] | |

| PC9 (Lung Cancer) | 34.68 ± 0.67 μM | [1] | |

| WPMY-1 (Normal Prostate) | 48.15 ± 0.33 μM | [1] |

Target Identification Methodologies

A multi-pronged approach, combining both direct and indirect methods, is proposed to identify the molecular target(s) of this compound.

Affinity-Based Chemical Proteomics

This direct approach aims to isolate the binding partners of this compound from the cellular proteome.

Experimental Protocol: Synthesis of an Affinity Probe and Pulldown Assay

-

Probe Synthesis: Synthesize a derivative of this compound incorporating a linker and a reactive group (e.g., an alkyne or azide for click chemistry) or a biotin moiety. The linker position should be carefully chosen to minimize disruption of the compound's binding pharmacophore.

-

Probe Immobilization (for biotinylated probe): Immobilize the biotinylated this compound probe onto streptavidin-coated magnetic beads.

-

Cell Lysate Preparation: Prepare a native protein lysate from PC3 cells.

-

Incubation: Incubate the immobilized probe with the cell lysate to allow for the formation of probe-target complexes. A control incubation with beads lacking the probe and a competition experiment with an excess of free this compound should be performed in parallel.

-

Washing: Thoroughly wash the beads to remove non-specific binding proteins.

-

Elution: Elute the bound proteins from the beads.

-

Protein Identification: Identify the eluted proteins by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Analyze the mass spectrometry data to identify proteins that are specifically enriched in the this compound pulldown compared to the controls.

Affinity-Based Proteomics Workflow for Target Identification.

Expression Profiling

This indirect method investigates the global changes in gene and protein expression in response to this compound treatment to infer potential targets and affected pathways.

Experimental Protocol: RNA-Sequencing (RNA-Seq) and Quantitative Proteomics

-

Cell Treatment: Treat PC3 cells with this compound at its IC50 concentration for various time points (e.g., 6, 12, 24 hours). Include a vehicle-treated control.

-

Sample Preparation:

-

For RNA-Seq: Isolate total RNA from the cells.

-

For Quantitative Proteomics (e.g., SILAC or TMT labeling): Culture cells in media containing stable isotope-labeled amino acids before treatment and protein extraction.

-

-

Sequencing and Mass Spectrometry:

-

RNA-Seq: Perform next-generation sequencing of the RNA samples.

-

Proteomics: Analyze the protein lysates by LC-MS/MS.

-

-

Data Analysis:

-

Identify differentially expressed genes and proteins between the treated and control groups.

-

Perform pathway and gene ontology analysis to identify signaling pathways significantly modulated by this compound. The observed upregulation of p27 and modulation of apoptosis-related proteins can serve as positive controls for the analysis.

-

Target Validation Techniques

Once a list of candidate targets is generated, it is crucial to validate their role in the observed phenotype of this compound.

Genetic Validation

This approach involves modulating the expression of the candidate target gene to assess its impact on the cellular response to this compound.

Experimental Protocol: siRNA/shRNA-mediated Knockdown or CRISPR/Cas9-mediated Knockout

-

Gene Silencing/Editing: Transfect PC3 cells with siRNAs, shRNAs, or CRISPR/Cas9 constructs targeting the candidate gene to reduce or ablate its expression. A non-targeting control should be used.

-

Verification of Knockdown/Knockout: Confirm the reduction in target gene expression at the mRNA (RT-qPCR) and protein (Western blot) levels.

-

Phenotypic Assays: Treat the knockdown/knockout cells and control cells with this compound and assess for changes in:

-

Cell viability (e.g., MTT or CellTiter-Glo assay).

-

Apoptosis (e.g., Annexin V/PI staining followed by flow cytometry).

-

Cell cycle progression (e.g., propidium iodide staining and flow cytometry).

-

-

Data Analysis: Determine if the knockdown or knockout of the candidate target confers resistance to this compound, thereby validating its role in the compound's mechanism of action.

Genetic Target Validation Workflow.

Biochemical and Biophysical Validation

These methods aim to confirm the direct physical interaction between this compound and the candidate target protein.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

-

Cell Treatment: Treat intact PC3 cells with this compound or a vehicle control.

-

Heating: Heat the cell suspensions at a range of temperatures.

-

Lysis and Centrifugation: Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.

-

Protein Detection: Analyze the amount of the soluble candidate target protein at each temperature by Western blotting or other quantitative protein detection methods.

-

Data Analysis: A shift in the melting curve of the candidate protein to a higher temperature in the presence of this compound indicates direct binding.

Experimental Protocol: Isothermal Titration Calorimetry (ITC)

-

Protein Purification: Express and purify the recombinant candidate target protein.

-

Titration: Titrate a solution of this compound into a solution of the purified protein in an ITC instrument.

-

Data Analysis: Measure the heat changes upon binding to determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of the interaction.

Elucidating the Signaling Pathway

Based on the known downstream effects of this compound, the following signaling pathway is hypothesized to be modulated by the compound upon binding to its yet-to-be-identified target.

Hypothesized Signaling Pathway of this compound.

Conclusion

The identification and validation of the molecular target of this compound are critical for advancing its development as a novel anticancer therapeutic. The comprehensive, multi-faceted approach outlined in this technical guide, combining chemical proteomics, expression profiling, genetic validation, and biophysical assays, provides a robust framework for achieving this goal. The successful elucidation of its target will not only illuminate its mechanism of action but also pave the way for the rational design of more potent and selective derivatives and the development of targeted cancer therapies.

References

In Vitro Cytotoxicity of Antitumor Agent-55 in Cancer Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in vitro cytotoxicity of the novel investigational compound, Antitumor agent-55. Data presented herein demonstrates its potent and selective cytotoxic effects against a panel of human cancer cell lines, including breast (MCF-7), lung (A549), and colon (HCT116) cancer. This document details the experimental protocols for key assays, including cell viability (MTT) and apoptosis (Annexin V-FITC/PI), and elucidates the underlying mechanism of action through the inhibition of the PI3K/Akt/mTOR signaling pathway. All quantitative data is summarized in tabular format for clarity, and critical experimental workflows and signaling pathways are visualized using Graphviz diagrams to facilitate understanding.

Introduction

This compound is a synthetic small molecule designed to target key signaling pathways implicated in cancer cell proliferation and survival. Preliminary studies have indicated its potential as a broad-spectrum anticancer agent. This guide serves as a core technical resource, presenting consolidated data on its cytotoxic activity and providing detailed methodologies for the replication and expansion of these findings.

Mechanism of Action: PI3K/Akt/mTOR Pathway Inhibition

This compound is hypothesized to exert its cytotoxic effects by inhibiting the phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling cascade. This pathway is a critical regulator of cell growth, proliferation, survival, and angiogenesis, and its dysregulation is a common feature in many human cancers. By targeting key kinases within this pathway, this compound effectively disrupts downstream signaling, leading to cell cycle arrest and induction of apoptosis in cancer cells.

Quantitative Cytotoxicity Data

The cytotoxic activity of this compound was evaluated across three distinct human cancer cell lines. The half-maximal inhibitory concentration (IC50) was determined using the MTT assay after a 48-hour treatment period. Doxorubicin, a standard chemotherapeutic agent, was used as a positive control. The results demonstrate potent activity, with notable selectivity towards specific cancer cell lines.

Table 1: IC50 Values of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | This compound IC50 (µM) | Doxorubicin IC50 (µM) |

| MCF-7 | Breast Adenocarcinoma | 0.85 | 1.20 |

| A549 | Lung Carcinoma | 1.52 | 2.15 |

| HCT116 | Colorectal Carcinoma | 0.68 | 0.95 |

Experimental Protocols

Detailed protocols for the core assays used to characterize the in vitro cytotoxicity of this compound are provided below.

Cell Culture and Maintenance

-

Cell Lines: MCF-7, A549, and HCT116 cell lines were obtained from the American Type Culture Collection (ATCC).

-

Culture Medium:

-

MCF-7: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 0.01 mg/mL human recombinant insulin, and 1% Penicillin-Streptomycin.

-

A549: F-12K Medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

HCT116: McCoy's 5A Medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

-

Culture Conditions: Cells were maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.

-

Subculturing: Cells were passaged upon reaching 80-90% confluency. Adherent cells were detached using a 0.25% Trypsin-EDTA solution.

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[1][2][3] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.[2]

-

Cell Seeding: Cells were seeded in 96-well plates at a density of 5 x 10³ cells per well in 100 µL of culture medium and incubated for 24 hours.[2]

-

Drug Treatment: Cells were treated with various concentrations of this compound (0.01 to 100 µM) or Doxorubicin for 48 hours.

-

MTT Addition: 10 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plate was incubated for 4 hours at 37°C.[2]

-

Formazan Solubilization: The medium was aspirated, and 100 µL of Dimethyl Sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.[2]

-

Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability was calculated relative to untreated control cells. The IC50 value was determined by plotting the percentage of viability against the log concentration of the agent.

Annexin V-FITC/PI Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[4][5][6] Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis, while Propidium Iodide (PI) stains the DNA of cells with compromised membranes (late apoptotic/necrotic).[4][5][6]

-

Cell Treatment: Cells were seeded in 6-well plates and treated with this compound at its IC50 concentration for 24 hours.

-

Cell Harvesting: Both adherent and floating cells were collected, washed with ice-cold PBS, and centrifuged at 200 xg for 5 minutes.[6]

-

Cell Staining: The cell pellet was resuspended in 100 µL of 1X Annexin V Binding Buffer. 5 µL of Annexin V-FITC and 1 µL of PI solution (100 µg/mL) were added.[7]

-

Incubation: The cells were incubated for 15 minutes at room temperature in the dark.[6][7]

-

Flow Cytometry Analysis: 400 µL of 1X Annexin V Binding Buffer was added to each sample.[6][8] The samples were analyzed immediately using a flow cytometer, with FITC fluorescence detected at ~530 nm and PI fluorescence at >575 nm.[7]

Western Blotting for PI3K/Akt/mTOR Pathway Proteins

Western blotting is used to detect the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway to confirm the mechanism of action of this compound.

-

Protein Extraction: Cells treated with this compound were lysed in RIPA buffer containing protease and phosphatase inhibitors. Total protein concentration was determined using a BCA protein assay.

-

SDS-PAGE: Equal amounts of protein (20-30 µg) were separated by molecular weight on a 10% SDS-polyacrylamide gel.

-

Protein Transfer: Proteins were transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane was blocked for 1 hour at room temperature in 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).

-

Primary Antibody Incubation: The membrane was incubated overnight at 4°C with primary antibodies specific for phospho-Akt (Ser473), total Akt, phospho-mTOR (Ser2448), total mTOR, phospho-p70S6K (Thr389), total p70S6K, and GAPDH (as a loading control).

-

Secondary Antibody Incubation: The membrane was washed with TBST and incubated with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Visualizations: Workflows and Signaling Pathways

To provide a clear visual representation of the experimental processes and the proposed mechanism of action, the following diagrams have been generated using the Graphviz DOT language.

References

- 1. MTT assay protocol | Abcam [abcam.com]

- 2. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 3. scribd.com [scribd.com]

- 4. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. flowcyt.rutgers.edu [flowcyt.rutgers.edu]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. kumc.edu [kumc.edu]

An In-depth Technical Guide on the Pharmacokinetics and Pharmacodynamics of Antitumor Agent-55

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antitumor agent-55, also identified as compound 5q, is a novel investigational compound derived from the repurposing of troxipide analogs.[1][2] This agent has demonstrated significant potential as a selective antitumor compound, particularly against prostate cancer. This technical guide provides a comprehensive overview of the available pharmacodynamic data and the underlying mechanisms of action of this compound. It is important to note that as of the current literature, specific pharmacokinetic data (Absorption, Distribution, Metabolism, and Excretion - ADME) for this compound has not been published.

Pharmacodynamics

The pharmacodynamic profile of this compound has been characterized through its effects on various cancer cell lines, with a pronounced efficacy against the human prostate carcinoma cell line, PC3.[1][3]

In Vitro Efficacy

This compound exhibits potent and selective cytotoxic activity against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Cell Line | Cancer Type | IC50 (µM) |

| PC3 | Human Prostatic Carcinoma | 0.91 ± 0.31 |

| MGC-803 | Human Gastric Cancer | 8.21 ± 0.50 |

| MCF-7 | Human Breast Cancer | 11.54 ± 0.18 |

| PC9 | Human Lung Cancer | 34.68 ± 0.67 |

| WPMY-1 | Normal Human Prostatic Stromal Myofibroblast | 48.15 ± 0.33 |

Table 1: In Vitro Cytotoxicity of this compound. Data sourced from Lu et al., 2020.[1][3]

The data indicates a significant selectivity of this compound for PC3 prostate cancer cells, with an approximately 53-fold greater potency compared to the normal prostate cell line WPMY-1.[1][2] The proliferation of PC3 cells is significantly inhibited by this compound in a dose- and time-dependent manner at concentrations ranging from 0 to 10 µM over 24 to 72 hours.[3]

Mechanism of Action

This compound exerts its antitumor effects on PC3 cells through a multi-faceted mechanism that includes inhibition of cell proliferation and migration, induction of cell cycle arrest, and activation of apoptosis.

Treatment with this compound has been shown to effectively inhibit the colony-forming ability of PC3 cells.[1][3] Furthermore, it suppresses the migration of PC3 cells in a dose-dependent manner at concentrations up to 1 µM over 48 hours.[3]

This compound induces cell cycle arrest at the G1/S phase in PC3 cells.[1][3] This is accompanied by a dose-dependent increase in the expression of the p27 protein, a key regulator of the cell cycle.[3]

A primary mechanism of action for this compound is the induction of apoptosis in PC3 cells. This is achieved through the simultaneous activation of two major apoptotic signaling pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondria-mediated) pathways.[1] The apoptotic response is further supported by the dose-dependent accumulation of reactive oxygen species (ROS).[3]

The pro-apoptotic effects of this compound are evidenced by the modulation of key regulatory proteins:

-

Upregulation of pro-apoptotic proteins: Bax and p53.[1]

-

Downregulation of anti-apoptotic protein: Bcl-2.[1]

-

Increased expression of executioner caspases: Cleaved caspase-3 and cleaved caspase-9.[1]

-

Increased cleavage of PARP (Poly (ADP-ribose) polymerase).[1]

At a concentration of 4 µM, this compound led to a significant increase in the apoptotic population of PC3 cells, reaching up to 70.7% compared to 3.5% in the control group.[3]

Signaling Pathways

The following diagram illustrates the proposed apoptotic signaling pathway activated by this compound in PC3 cells.

Caption: Apoptotic signaling pathway of this compound.

Experimental Protocols

The following are representative protocols for the key experiments cited. Please note that these are generalized methodologies and may not reflect the exact procedures used in the original studies of this compound.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treatment: Treat cells with various concentrations of this compound and a vehicle control. Incubate for the desired time period (e.g., 24, 48, 72 hours).

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis

-

Cell Lysis: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel by electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p27, Bax, Bcl-2, Caspase-3, PARP) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Cell Cycle Analysis

-

Cell Treatment and Harvesting: Treat cells with this compound for the desired time, then harvest and wash the cells with PBS.

-

Fixation: Fix the cells in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay (Annexin V/PI Staining)

-

Cell Treatment and Harvesting: Treat cells with this compound, then harvest and wash the cells with PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of viable, early apoptotic, late apoptotic, and necrotic cells.

Reactive Oxygen Species (ROS) Measurement

-

Cell Treatment: Treat cells with this compound for the desired time.

-

Probe Loading: Incubate the cells with a ROS-sensitive fluorescent probe, such as DCFH-DA, in the dark.

-

Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer.

-

Data Analysis: Quantify the relative change in ROS levels compared to the control group.

Cell Migration Assay (Wound Healing Assay)

-

Cell Seeding: Grow cells to a confluent monolayer in a multi-well plate.

-

Wound Creation: Create a "scratch" or "wound" in the cell monolayer using a sterile pipette tip.

-

Treatment: Wash the cells to remove debris and add fresh medium containing this compound or a vehicle control.

-

Image Acquisition: Capture images of the wound at different time points (e.g., 0, 24, 48 hours).

-

Data Analysis: Measure the width of the wound at each time point and calculate the percentage of wound closure to assess cell migration.

Experimental Workflow

The following diagram provides a logical workflow for the preclinical evaluation of this compound's pharmacodynamics.

Caption: Preclinical pharmacodynamic workflow.

Conclusion

This compound (compound 5q) is a promising preclinical candidate with potent and selective activity against prostate cancer cells. Its mechanism of action involves the inhibition of cell proliferation and migration, induction of G1/S phase cell cycle arrest, and the activation of both intrinsic and extrinsic apoptotic pathways. Further investigation into its in vivo efficacy and, critically, its pharmacokinetic properties will be essential for its continued development as a potential therapeutic agent.

References

Preclinical Profile of Antitumor Agent-55: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document synthesizes publicly available preclinical data for Antitumor agent-55 (also known as compound 5q). It is intended for informational purposes for a scientific audience. Notably, a comprehensive preclinical safety and toxicology profile, including in vivo studies on acute and chronic toxicity, genotoxicity, carcinogenicity, and reproductive toxicity, is not available in the public domain. The information presented here is primarily focused on in vitro efficacy and the currently understood mechanism of action.

Introduction

This compound, also referred to as compound 5q, is a novel small molecule entity that has demonstrated significant antitumor properties in early-stage, non-clinical investigations. Its primary mechanism of action appears to be the induction of cell cycle arrest and apoptosis in cancer cells, making it a subject of interest for further oncological drug development. This guide provides a detailed overview of the existing preclinical data, with a focus on its pharmacological effects and the molecular pathways it modulates.

In Vitro Efficacy

This compound has shown potent cytotoxic and anti-proliferative activity across a range of human cancer cell lines. The majority of the publicly available research has been conducted on the PC3 prostate cancer cell line.

Cytotoxicity

The compound exhibits dose-dependent inhibition of cancer cell growth. The half-maximal inhibitory concentration (IC50) values have been determined for several cell lines, highlighting its potency, particularly against prostate cancer.

| Cell Line | Cancer Type | IC50 (µM) |

| PC3 | Prostate Cancer | 0.91 ± 0.31 |

| MCF-7 | Breast Cancer | 11.54 ± 0.18 |

| MGC-803 | Gastric Cancer | 8.21 ± 0.50 |

| PC9 | Lung Cancer | 34.68 ± 0.67 |

| Data sourced from MedchemExpress.[1] |

Anti-proliferative and Anti-migration Effects

Studies have demonstrated that this compound significantly inhibits the proliferation of PC3 cells in a time and dose-dependent manner. Furthermore, it has been shown to effectively suppress colony formation and inhibit the migration of PC3 cells, suggesting a potential to reduce tumor growth and metastasis.

Mechanism of Action

The antitumor effects of this compound are attributed to its ability to induce cell cycle arrest and apoptosis through the modulation of key regulatory proteins.

Cell Cycle Arrest

Treatment of PC3 cells with this compound leads to an accumulation of cells in the G1/S phase of the cell cycle. This cell cycle arrest is associated with a dose-dependent increase in the expression of the p27 protein, a cyclin-dependent kinase inhibitor that plays a crucial role in regulating the G1 to S phase transition.

Apoptosis Induction

This compound has been shown to induce apoptosis in PC3 cells through the activation of intrinsic and extrinsic signaling pathways. This is evidenced by a dose-dependent increase in the accumulation of reactive oxygen species (ROS), which can trigger mitochondrial-mediated apoptosis.

Key molecular changes observed include:

-

Upregulation of pro-apoptotic proteins: A marked increase in the expression of Bax and p53.[1]

-

Downregulation of anti-apoptotic proteins: A decrease in the expression of Bcl-2.[1]

-

Activation of caspases: Significant increases in the levels of cleaved caspase-3 and cleaved caspase-9, which are key executioner and initiator caspases, respectively.[1]

Preclinical Safety and Toxicology

Data Gap: As of the date of this document, there is no publicly available data on the preclinical safety and toxicology of this compound from in vivo studies. This includes a lack of information on:

-

Acute Toxicity: No LD50 (median lethal dose) values have been reported.

-

Repeated Dose Toxicity: The effects of sub-chronic and chronic exposure in animal models have not been documented.

-

Genotoxicity: There is no information on the potential of this compound to induce genetic mutations or chromosomal damage.

-

Carcinogenicity: Long-term studies to assess the carcinogenic potential of the compound have not been reported.

-

Reproductive and Developmental Toxicity: The effects of this compound on fertility, reproduction, and embryonic development are unknown.

Experimental Protocols

Due to the absence of published in vivo toxicology studies, detailed experimental protocols for these assessments cannot be provided. The in vitro methodologies reported are standard cell-based assays.

Cell Proliferation Assay (General Protocol)

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with a serial dilution of this compound or a vehicle control for specified time periods (e.g., 24, 48, 72 hours).

-

Viability Assessment: Cell viability is assessed using a colorimetric assay such as MTT or a fluorescence-based assay like PrestoBlue. The absorbance or fluorescence is measured using a plate reader.

-

Data Analysis: The IC50 values are calculated by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion and Future Directions

This compound has demonstrated promising anticancer activity in in vitro settings, primarily through the induction of cell cycle arrest and apoptosis. The elucidation of its molecular mechanism of action provides a solid foundation for its potential as a therapeutic candidate. However, the critical gap in the preclinical data is the absence of a comprehensive in vivo safety and toxicology profile.

For the continued development of this compound, the following studies are imperative:

-

In vivo efficacy studies in relevant animal cancer models to validate the in vitro findings.

-

A full panel of preclinical toxicology studies compliant with regulatory guidelines (e.g., FDA, EMA) to establish a safety profile. This should include acute, sub-chronic, and chronic toxicity, as well as assessments of genotoxicity, carcinogenicity, and reproductive toxicity.

-

Pharmacokinetic and pharmacodynamic (PK/PD) studies to understand the absorption, distribution, metabolism, and excretion (ADME) properties of the compound and to correlate its exposure with its biological effects.

The data generated from these studies will be essential to determine the therapeutic index and to support a potential Investigational New Drug (IND) application for clinical trials. Researchers and drug development professionals should prioritize these investigations to fully characterize the potential of this compound as a novel anticancer agent.

References

Antitumor Agent-55: A Technical Guide to PI3K/mTOR Pathway Modulation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the hypothetical Antitumor Agent-55 (ATA-55), a novel small molecule designed as a dual inhibitor of Phosphoinositide 3-kinase (PI3K) and the mechanistic Target of Rapamycin (mTOR). The PI3K/Akt/mTOR signaling cascade is one of the most frequently dysregulated pathways in human cancers, playing a critical role in cell proliferation, growth, survival, and metabolism.[1][2] ATA-55 is engineered to simultaneously block key nodes in this pathway, offering a potent and durable antitumor response by mitigating feedback activation loops often seen with single-target inhibitors.[3] This guide details the mechanism of action, presents preclinical data, and provides in-depth experimental protocols for evaluating the efficacy and pharmacodynamics of ATA-55.

Introduction: The PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling network that integrates signals from growth factors, nutrients, and cellular energy status to control essential cellular processes.[4][5] Its aberrant activation, through mutations in genes like PIK3CA or loss of the tumor suppressor PTEN, is a common event in a wide range of human cancers, including breast, ovarian, and prostate cancer.[2][6] This constitutive activation provides a competitive growth advantage, promotes angiogenesis, and confers resistance to therapy.[4]

The pathway is initiated by the activation of receptor tyrosine kinases (RTKs), which recruit and activate PI3K.[5][7] PI3K then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating the serine/threonine kinase Akt. Activated Akt proceeds to phosphorylate a multitude of downstream targets, including the mTOR complex 1 (mTORC1).[6] mTORC1, in turn, promotes protein synthesis and cell growth by phosphorylating effectors like S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1).[1]

Due to its central role in cancer, this pathway is an attractive target for therapeutic intervention.[1][7] ATA-55 is presented here as a model dual inhibitor that targets both PI3K and mTOR, an approach designed to overcome resistance mechanisms associated with single-agent mTOR inhibitors, such as the feedback activation of Akt.[3][7]

Visualizing the PI3K/Akt/mTOR Pathway

The following diagram illustrates the canonical PI3K/Akt/mTOR signaling cascade.

Caption: Canonical PI3K/Akt/mTOR signaling pathway.

Mechanism of Action: ATA-55

ATA-55 is a potent, ATP-competitive small molecule that simultaneously inhibits the kinase activity of class I PI3K isoforms and mTOR (both mTORC1 and mTORC2).[8] By targeting the pathway at two critical junctures, ATA-55 effectively shuts down both upstream signaling to Akt and downstream signaling from mTORC1, thereby preventing the Akt-reactivation feedback loop.[3][9] This dual inhibition leads to a more comprehensive and sustained blockade of the pathway, resulting in enhanced pro-apoptotic and anti-proliferative effects compared to agents targeting only one component.[7]

Caption: Mechanism of action of ATA-55 as a dual PI3K/mTOR inhibitor.

Preclinical Data

In Vitro Cell Viability

The cytotoxic effect of ATA-55 was evaluated across a panel of human cancer cell lines using a standard MTT assay after 72 hours of treatment. The half-maximal inhibitory concentration (IC50) was calculated to determine the potency of the compound.

| Cell Line | Cancer Type | Key Mutation(s) | ATA-55 IC50 (nM) |

| MCF-7 | Breast Cancer | PIK3CA (E545K) | 85 |

| PC-3 | Prostate Cancer | PTEN null | 110 |

| U-87 MG | Glioblastoma | PTEN null | 150 |

| A549 | Lung Cancer | KRAS (G12S) | 850 |

| HCT116 | Colorectal Cancer | PIK3CA (H1047R) | 95 |

Table 1: In vitro cytotoxicity of ATA-55 in various cancer cell lines. Data represent the mean from three independent experiments.

Target Engagement and Pathway Modulation

To confirm that ATA-55 inhibits the PI3K/Akt/mTOR pathway, Western blot analysis was performed on protein lysates from MCF-7 cells treated with ATA-55 for 2 hours. The phosphorylation status of key downstream effectors of PI3K (Akt) and mTORC1 (S6K) was assessed.

| Treatment | p-Akt (Ser473) / Total Akt | p-S6K (Thr389) / Total S6K |

| Vehicle (DMSO) | 1.00 ± 0.12 | 1.00 ± 0.15 |

| ATA-55 (100 nM) | 0.21 ± 0.05 | 0.15 ± 0.04 |

| ATA-55 (500 nM) | 0.04 ± 0.02 | 0.03 ± 0.01 |

Table 2: Quantitative analysis of pathway inhibition by ATA-55. Densitometry values were normalized to total protein levels and then to the vehicle control. Data are presented as mean ± SD.

Experimental Protocols

Cell Viability (MTT Assay)

This protocol is used to determine the IC50 value of ATA-55.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.[10]

-

Compound Treatment: Prepare serial dilutions of ATA-55 in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO). Incubate for 72 hours.[11]

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[10]

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 10 minutes at a low speed.[10]

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the log of the compound concentration versus percent viability and fit a sigmoidal dose-response curve to determine the IC50 value.[12]

Western Blotting for Phospho-Proteins

This protocol assesses the phosphorylation status of pathway proteins.

Caption: Workflow for Western blot analysis of phosphorylated proteins.

-

Sample Preparation:

-

Plate cells and grow to 70-80% confluency. Treat with ATA-55 or vehicle for the desired time.

-

Wash cells with ice-cold PBS.

-

Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.[13]

-

Centrifuge lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

-

Determine protein concentration using a BCA assay.

-

-

SDS-PAGE and Transfer:

-

Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

-

Load samples onto a 10% SDS-polyacrylamide gel and run electrophoresis to separate proteins by size.[13]

-

Transfer proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).[14][15] Using BSA is recommended over milk for phospho-antibodies to reduce background.[14]

-

Incubate the membrane with a primary antibody (e.g., anti-phospho-Akt Ser473 or anti-phospho-S6K Thr389) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.[13][15]

-

Wash the membrane three times for 5 minutes each with TBST.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[16]

-

Wash the membrane again as in the previous step.

-

-

Detection and Analysis:

Conclusion and Future Directions

The hypothetical this compound serves as a model for a potent dual PI3K/mTOR inhibitor. The preclinical data demonstrate its ability to effectively suppress cancer cell viability and robustly inhibit the PI3K/Akt/mTOR signaling pathway at nanomolar concentrations. Its mechanism of action, which circumvents key resistance pathways, makes it a promising candidate for further development.

Future studies should focus on in vivo efficacy in xenograft models, comprehensive pharmacokinetic and pharmacodynamic profiling, and the identification of predictive biomarkers to select patient populations most likely to respond to ATA-55 therapy. Combination studies with other targeted agents or standard chemotherapy are also warranted to explore potential synergistic effects.

References

- 1. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 2. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 3. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting PI3K/Akt/mTOR Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PI3K/AKT1/MTOR - My Cancer Genome [mycancergenome.org]

- 6. aacrjournals.org [aacrjournals.org]

- 7. aacrjournals.org [aacrjournals.org]

- 8. books.rsc.org [books.rsc.org]

- 9. mdpi.com [mdpi.com]

- 10. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 11. IC50 and Viability Assay Determination by CCK8 Assay [bio-protocol.org]

- 12. youtube.com [youtube.com]

- 13. Phospho-Akt Stimulation and Western Blotting [bio-protocol.org]

- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 15. ccrod.cancer.gov [ccrod.cancer.gov]

- 16. Detection of phosphorylated Akt and MAPK in cell culture assays - PMC [pmc.ncbi.nlm.nih.gov]

Early-stage research on Antitumor agent-55 for solid tumors

A Fictional In-depth Technical Guide on Early-Stage Research of Antitumor Agent-55 for Solid Tumors

Disclaimer: this compound is a fictional compound created for illustrative purposes. The following guide is a hypothetical construct based on typical early-stage anti-cancer drug development and does not represent real-world data.

Introduction

This compound (ATA-55) has emerged as a promising therapeutic candidate in preclinical studies for the treatment of various solid tumors. This document provides a comprehensive overview of the early-stage research, detailing its mechanism of action, preclinical efficacy, and the methodologies employed in its initial evaluation. This guide is intended for researchers, scientists, and drug development professionals.

Mechanism of Action

ATA-55 is a potent and selective small molecule inhibitor of the tyrosine kinase receptor, MET, and its downstream signaling pathways. Dysregulation of the MET signaling pathway is a known driver in the pathogenesis and progression of numerous solid tumors, including non-small cell lung cancer (NSCLC), gastric cancer, and glioblastoma. ATA-55 binds to the ATP-binding pocket of the MET kinase domain, effectively blocking its phosphorylation and subsequent activation of pro-survival and proliferative signaling cascades.

Methodological & Application

Application Notes and Protocols for Cell-based Assay Methods in Antitumor Agent-55 Screening

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for a panel of cell-based assays to screen and characterize the activity of a novel investigational compound, Antitumor agent-55. The following methods are designed to assess the agent's effects on cancer cell viability, proliferation, cytotoxicity, apoptosis, and cell cycle progression.

Cell Viability and Proliferation Assays

Cell viability and proliferation assays are fundamental in determining the dose-dependent effects of an antitumor agent on cancer cells. These colorimetric assays measure the metabolic activity of viable cells.

MTT Assay

The MTT assay is a widely used method to assess cell viability. It is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases of metabolically active cells into a purple formazan product.[1][2] The amount of formazan produced is directly proportional to the number of viable cells.[2]

-

Cell Seeding:

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[3]

-

Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the medium from the wells and add 100 µL of the diluted compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

-

-

MTT Addition and Incubation:

-

Formazan Solubilization and Absorbance Measurement:

The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

| Cell Line | Cancer Type | Doxorubicin IC₅₀ (µM) | Citation |

| BFTC-905 | Bladder Cancer | 2.26 ± 0.29 | [4] |

| MCF-7 | Breast Cancer | 2.50 ± 1.76 | [4] |

| M21 | Skin Melanoma | 2.77 ± 0.20 | [4] |

| HeLa | Cervical Carcinoma | 2.92 ± 0.57 | [4] |

| UMUC-3 | Bladder Cancer | 5.15 ± 1.17 | [4] |

| HepG2 | Hepatocellular Carcinoma | 12.18 ± 1.89 | [4] |

| TCCSUP | Bladder Cancer | 12.55 ± 1.47 | [4] |

| AMJ13 | Breast Cancer | 223.6 (µg/ml) | [5] |

| Huh7 | Hepatocellular Carcinoma | > 20 | [4] |

| VMCUB-1 | Bladder Cancer | > 20 | [4] |

| A549 | Lung Cancer | > 20 | [4] |

| HK-2 | Non-cancer Kidney | > 20 | [4] |

Cytotoxicity Assay

Cytotoxicity assays measure the degree to which an agent is toxic to cells. The Lactate Dehydrogenase (LDH) release assay is a common method for quantifying cytotoxicity.

LDH Release Assay

LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[6][7] The amount of LDH released is proportional to the number of lysed cells.[7]

-

Cell Seeding and Treatment:

-

Follow the same cell seeding and compound treatment protocol as for the MTT assay.

-

-

Sample Collection:

-

After the incubation period, centrifuge the 96-well plate at 250 x g for 4 minutes.

-

Carefully transfer 10-50 µL of the supernatant from each well to a new 96-well plate.[8]

-

-

LDH Reaction:

-

Prepare the LDH reaction mixture according to the manufacturer's instructions.

-

Add 50 µL of the reaction mixture to each well of the new plate containing the supernatant.

-

Incubate the plate at room temperature for 30 minutes, protected from light.[8]

-

-

Absorbance Measurement:

-

Measure the absorbance at 490 nm using a microplate reader.

-

Apoptosis Assays

Apoptosis, or programmed cell death, is a key mechanism by which antitumor agents induce cancer cell death.

Annexin V/Propidium Iodide (PI) Staining

During early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[9][10] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[10] Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.[9]

-

Cell Seeding and Treatment:

-

Seed cells in a 6-well plate and treat with this compound as described previously.

-

-

Cell Harvesting and Washing:

-

Harvest the cells (including floating cells in the medium) and wash them twice with cold PBS.[9]

-

Centrifuge at 300 x g for 5 minutes.

-

-

Staining:

-

Flow Cytometry Analysis:

-

Add 400 µL of 1X Annexin V binding buffer to each tube.[13]

-

Analyze the cells by flow cytometry within one hour. Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be positive for both.[13]

-

Caspase-3/7 Activity Assay

Caspases are a family of proteases that are key mediators of apoptosis. Caspase-3 and -7 are effector caspases that are activated during the execution phase of apoptosis.[14]

-

Cell Seeding and Treatment:

-

Seed cells in a white-walled 96-well plate suitable for luminescence measurements.

-

Treat the cells with this compound as described previously.

-

-

Reagent Addition:

-

After the incubation period, add 100 µL of Caspase-Glo® 3/7 Reagent to each well.[15]

-

Mix the contents of the wells by gentle shaking.

-

-

Incubation and Luminescence Measurement:

-

Incubate the plate at room temperature for 1-2 hours.

-

Measure the luminescence using a plate reader.

-

Cell Cycle Analysis

Many antitumor agents exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest and subsequent cell death.[16] Cell cycle analysis is commonly performed by staining the DNA with a fluorescent dye like propidium iodide (PI) and analyzing the DNA content by flow cytometry.

Experimental Protocol: Cell Cycle Analysis with PI Staining

-

Cell Seeding and Treatment:

-

Seed cells in a 6-well plate and treat with this compound as described previously.

-

-

Cell Harvesting and Fixation:

-

Staining:

-

Flow Cytometry Analysis:

-

Analyze the DNA content of the cells by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA. This allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

Visualizations

Experimental Workflow for this compound Screening

References

- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. researchhub.com [researchhub.com]

- 3. researchgate.net [researchgate.net]

- 4. tis.wu.ac.th [tis.wu.ac.th]

- 5. advetresearch.com [advetresearch.com]

- 6. LDH Cytotoxicity Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 7. LDH cytotoxicity assay [protocols.io]

- 8. LDH Assay Kit. Cytotoxicity. LDH Release. (ab65393/K313) | Abcam [abcam.com]

- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 11. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]

- 12. kumc.edu [kumc.edu]

- 13. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 14. stemcell.com [stemcell.com]

- 15. Caspase-Glo® 3/7 Assay Protocol [promega.com]

- 16. Cell Cycle Regulation, Checkpoints, and Cancer |… | Clinician.com [clinician.com]

- 17. vet.cornell.edu [vet.cornell.edu]

- 18. corefacilities.iss.it [corefacilities.iss.it]

Application Notes and Protocols for Antitumor Agents Designated "-55" in Mouse Models

Introduction

The designation "Antitumor agent-55" is not unique to a single compound and may refer to several distinct investigational drugs. This document provides detailed application notes and protocols for three such agents identified in preclinical cancer research: This compound (Compound 5q) , a novel small molecule inhibitor; Cryptophycin-55 , a microtubule-targeting agent; and AZD8055 , a dual TORC1/2 kinase inhibitor. These protocols are intended for researchers, scientists, and drug development professionals working with murine cancer models.

This compound (Compound 5q)

This compound (Compound 5q) is a novel synthetic compound that has demonstrated potent in vitro activity against prostate cancer cell lines.[1] It functions by inducing cell cycle arrest at the G1/S phase and promoting apoptosis.[1] While in vivo studies are not yet published, this section provides a proposed protocol for evaluating its efficacy in a mouse xenograft model based on its in vitro characteristics and standard practices for novel small molecule inhibitors.

Data Presentation: In Vitro Activity of Compound 5q

| Cell Line | IC50 (µM) | Assay Type | Reference |

| PC3 (Prostate) | 0.91 ± 0.31 | Proliferation | [1] |

| MCF-7 (Breast) | 11.54 ± 0.18 | Proliferation | [1] |

| MGC-803 (Gastric) | 8.21 ± 0.50 | Proliferation | [1] |

| PC9 (Lung) | 34.68 ± 0.67 | Proliferation | [1] |

Experimental Protocol: Proposed In Vivo Efficacy Study in a PC3 Xenograft Model

Objective: To assess the antitumor activity of this compound (Compound 5q) in an immunodeficient mouse model bearing human prostate cancer (PC3) xenografts.

Materials:

-

This compound (Compound 5q)

-

Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)

-

Male athymic nude mice (nu/nu), 6-8 weeks old

-

PC3 human prostate cancer cells

-

Matrigel

-

Standard cell culture reagents

-

Calipers, syringes, gavage needles

Procedure:

-

Cell Culture and Implantation:

-

Culture PC3 cells in appropriate media until they reach 80-90% confluency.

-

Harvest cells and resuspend in a 1:1 mixture of serum-free media and Matrigel at a concentration of 5 x 10^7 cells/mL.

-

Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.

-

-

Tumor Growth and Group Randomization:

-

Monitor tumor growth every 2-3 days using caliper measurements. Tumor volume is calculated using the formula: Volume = (Length x Width^2) / 2.

-

When tumors reach an average volume of 100-150 mm³, randomize mice into treatment and control groups (n=8-10 mice per group).

-

-

Drug Preparation and Administration:

-

Prepare a stock solution of Compound 5q in 100% DMSO.

-

On each treatment day, dilute the stock solution with the remaining vehicle components to the desired final concentrations (e.g., 10, 25, 50 mg/kg).

-

Administer the drug solution or vehicle control to the respective groups via oral gavage once daily (q.d.) for 21 consecutive days.

-

-

Monitoring and Endpoints:

-

Measure tumor volume and body weight twice weekly.

-

Monitor the animals for any signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur).

-

The primary endpoint is tumor growth inhibition (TGI). The experiment is terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³).

-

At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, Western blot).

-

Mandatory Visualizations

Caption: Signaling pathway of this compound (Compound 5q).

Caption: Experimental workflow for Compound 5q in a xenograft model.

Cryptophycin-55 (CR55)

Cryptophycin-55 is a potent tubulin inhibitor that disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.[2] It is a prodrug of the highly cytotoxic Cryptophycin-52 and has been investigated both as a standalone agent and as a payload for antibody-drug conjugates (ADCs).[2][3]

Data Presentation: In Vivo Dosage and Efficacy of Cryptophycin-55

| Agent | Dosage | Administration | Mouse Model | Efficacy | Reference |

| Trastuzumab-CR55 ADC | 10 mg/kg | Not specified | SKOV3 (Ovarian) Xenograft | Significant antitumor activity | [2][3] |

| Trastuzumab-CR55 ADC | 10 mg/kg | Not specified | NCI-N87 (Gastric) Xenograft | Significant antitumor activity | [2][3] |

| Unconjugated CR55 | 38 mg/kg | i.v. bolus | Mammary Adenocarcinoma 16/c | Pharmacokinetic study | [4] |

Experimental Protocol: ADC Efficacy in an NCI-N87 Gastric Cancer Xenograft Model

Objective: To evaluate the antitumor efficacy of a Cryptophycin-55-based antibody-drug conjugate (e.g., Trastuzumab-CR55) in a HER2-positive gastric cancer xenograft model.

Materials:

-

Trastuzumab-CR55 ADC

-

Vehicle (e.g., sterile PBS)

-

Female athymic nude mice, 6-8 weeks old

-

NCI-N87 human gastric cancer cells

-

Standard cell culture reagents

-

Calipers, syringes, i.v. injection supplies

Procedure:

-

Cell Culture and Implantation:

-

Culture NCI-N87 cells in RPMI-1640 medium supplemented with 10% FBS.

-

Harvest cells and resuspend in sterile PBS at a concentration of 1 x 10^8 cells/mL.

-

Subcutaneously inject 100 µL of the cell suspension (1 x 10^7 cells) into the right flank of each mouse.

-

-

Tumor Growth and Group Randomization:

-

Monitor tumor growth every 2-3 days.

-

When tumors reach an average volume of 150-200 mm³, randomize mice into treatment and control groups (n=8-10 mice per group).

-

-

Drug Preparation and Administration:

-

Reconstitute the lyophilized Trastuzumab-CR55 ADC in sterile PBS to the desired concentration.

-

Administer a single dose of 10 mg/kg via intravenous (tail vein) injection.

-

The control group receives an equivalent volume of vehicle.

-

-

Monitoring and Endpoints:

-

Measure tumor volume and body weight three times per week.

-

Observe animals for signs of toxicity.

-

The primary endpoint is tumor growth delay. The study may be concluded when control tumors reach a specified size or after a fixed period (e.g., 30-40 days).

-

Mandatory Visualizations

Caption: Mechanism of action for a Cryptophycin-55 ADC.

Caption: Experimental workflow for CR55-ADC in a xenograft model.

AZD8055

AZD8055 is a potent, orally bioavailable, ATP-competitive inhibitor of mTOR kinase, targeting both the mTORC1 and mTORC2 complexes.[5][6] This dual inhibition blocks downstream signaling pathways that control cell growth, proliferation, and survival, and has shown significant antitumor activity in a broad range of preclinical models.[6]

Data Presentation: In Vivo Dosage and Efficacy of AZD8055

| Dosage | Administration | Mouse Model | Efficacy (TGI) | Reference |

| 2.5 mg/kg/day | p.o., b.i.d. | U87-MG (Glioma) Xenograft | 33% | [5] |

| 5 mg/kg/day | p.o., b.i.d. | U87-MG (Glioma) Xenograft | 48% | [5] |

| 10 mg/kg/day | p.o., b.i.d. | U87-MG (Glioma) Xenograft | 77% | [5] |

| 20 mg/kg/day | p.o., q.d. | U87-MG (Glioma) Xenograft | 85% | [5] |

| Not specified | p.o. | MM.1S (Myeloma) Xenograft | 65% | [7] |

| Not specified | p.o., q.d. | CaLu-6 (Lung) Xenograft | 87% | [8] |

| Not specified | p.o., q.d. | HCT-116 (Colorectal) Xenograft | 24% | [8] |

| TGI: Tumor Growth Inhibition; p.o.: oral gavage; q.d.: once daily; b.i.d.: twice daily |

Experimental Protocol: Efficacy in a U87-MG Glioblastoma Xenograft Model

Objective: To determine the dose-dependent antitumor activity of AZD8055 in an immunodeficient mouse model bearing human glioblastoma (U87-MG) xenografts.

Materials:

-

AZD8055

-

Vehicle (e.g., 0.5% HPMC, 0.1% Tween 80)

-

Female athymic nude mice, 6-8 weeks old

-

U87-MG human glioblastoma cells

-

Standard cell culture reagents

-

Calipers, syringes, gavage needles

Procedure:

-

Cell Culture and Implantation:

-

Culture U87-MG cells in MEM supplemented with 10% FBS and non-essential amino acids.

-

Harvest cells and resuspend in sterile PBS.

-

Subcutaneously inject 5 x 10^6 cells in 100 µL into the right flank of each mouse.

-

-

Tumor Growth and Group Randomization:

-

Monitor tumor growth every 2-3 days.

-

When tumors reach an average volume of approximately 200 mm³, randomize mice into vehicle and treatment groups (e.g., 10 mg/kg and 20 mg/kg AZD8055; n=10 mice per group).

-

-

Drug Preparation and Administration:

-

Prepare a suspension of AZD8055 in the vehicle (0.5% HPMC, 0.1% Tween 80).

-

Administer the drug suspension or vehicle control via oral gavage once daily (q.d.) for 10-14 consecutive days.

-

-

Monitoring and Endpoints:

-

Measure tumor volume and body weight daily or every other day.

-

Monitor animals for any signs of toxicity.

-

The primary endpoint is end-of-treatment tumor growth inhibition.

-

For pharmacodynamic studies, a satellite group of animals may be treated with a single dose, and tumors harvested at various time points (e.g., 2, 8, 24 hours) to analyze the inhibition of mTOR pathway biomarkers (e.g., p-AKT, p-S6) by Western blot.

-

Mandatory Visualizations

Caption: AZD8055 dual inhibition of mTORC1 and mTORC2 signaling.

Caption: Experimental workflow for AZD8055 in a xenograft model.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Cryptophycin-55/52 based antibody-drug conjugates: Synthesis, efficacy, and mode of action studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Pharmacokinetics and tissue distribution of cryptophycin 52 (C-52) epoxide and cryptophycin 55 (C-55) chlorohydrin in mice with subcutaneous tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. AZD8055 [openinnovation.astrazeneca.com]

- 6. AZD8055 is a potent, selective, and orally bioavailable ATP-competitive mammalian target of rapamycin kinase inhibitor with in vitro and in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. aacrjournals.org [aacrjournals.org]

Application Notes: High-Throughput Screening for Antitumor Agent-55 Analogs

Introduction

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of vast compound libraries to identify potential therapeutic agents.[1][2][3] For the development of novel cancer therapeutics, HTS plays a critical role in identifying "hits"—compounds that modulate the activity of a specific biological target or pathway implicated in cancer progression.[1][4] This document provides detailed application notes and protocols for a tiered HTS strategy to identify and characterize potent analogs of a promising lead compound, "Antitumor agent-55."

The proposed screening cascade begins with a primary, high-throughput assay to assess the general cytotoxic or anti-proliferative effects of the analog library on cancer cells. Promising candidates from the primary screen are then advanced to secondary, more mechanistic assays to elucidate their mode of action, such as the induction of apoptosis. Finally, target-specific assays are employed to determine if the compounds act on key cancer-related pathways, such as protein kinases or angiogenesis. This systematic approach ensures an efficient and data-driven progression from initial hit identification to lead optimization.

Primary Screening: Cell Viability and Cytotoxicity

The initial step in the screening cascade is to evaluate the general effect of this compound analogs on the viability of cancer cells. The CellTiter-Glo® Luminescent Cell Viability Assay is an ideal primary assay due to its robustness, sensitivity, and "add-mix-measure" format, which is highly amenable to automated HTS.[5][6] The assay quantifies ATP, an indicator of metabolically active cells, providing a direct measure of cell viability.[5]

Experimental Workflow: Cell Viability Screening

Caption: Workflow for HTS Cell Viability Screening.

Data Presentation: Cell Viability

The results are typically expressed as percent viability relative to vehicle-treated controls. The half-maximal inhibitory concentration (IC50) is calculated for each compound to determine its potency.